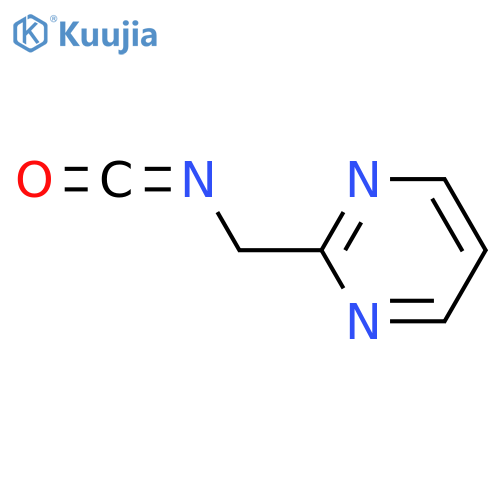Cas no 1947372-13-5 (2-(isocyanatomethyl)pyrimidine)

1947372-13-5 structure
商品名:2-(isocyanatomethyl)pyrimidine
2-(isocyanatomethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(isocyanatomethyl)pyrimidine
- 1947372-13-5
- EN300-1766598
-
- インチ: 1S/C6H5N3O/c10-5-7-4-6-8-2-1-3-9-6/h1-3H,4H2
- InChIKey: DUBZDZRGLBQGBG-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 135.043261791g/mol
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.2Ų
2-(isocyanatomethyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766598-1.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1766598-0.1g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-0.25g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-2.5g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-0.05g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-5.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1766598-10g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 10g |
$4729.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-1g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-0.5g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1766598-10.0g |
2-(isocyanatomethyl)pyrimidine |
1947372-13-5 | 10g |
$4729.0 | 2023-06-03 |
2-(isocyanatomethyl)pyrimidine 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1947372-13-5 (2-(isocyanatomethyl)pyrimidine) 関連製品
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
